2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
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Overview
Description
2-[2-(3-Chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 3-chlorobenzaldehyde, ethyl acetoacetate, and 3,4,5-trimethoxyaniline. The key steps in the synthesis may involve:
Condensation Reaction: The initial step involves the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrimidine ring.
Final Coupling: The final step involves coupling the pyrimidine derivative with 3,4,5-trimethoxyaniline to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Pharmacology: It is investigated for its potential as an anti-inflammatory and analgesic agent.
Material Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits enzymes such as tyrosine kinases, which play a role in cell signaling and proliferation.
Pathways Involved: It affects pathways such as the MAPK/ERK pathway, which is involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylphenyl 2-(4-chlorophenyl)-6-methyl-4-quinolinecarboxylate
- 4-Methyl-6-oxo-1,6-dihydropyrimidine derivatives
Uniqueness
2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide is unique due to its specific substitution pattern and the presence of both hydroxyethyl and trimethoxyphenyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H26ClN3O6 |
---|---|
Molecular Weight |
487.9 g/mol |
IUPAC Name |
2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H26ClN3O6/c1-14-18(8-9-29)24(31)28(23(26-14)15-6-5-7-16(25)10-15)13-21(30)27-17-11-19(32-2)22(34-4)20(12-17)33-3/h5-7,10-12,29H,8-9,13H2,1-4H3,(H,27,30) |
InChI Key |
WUCOWFHMHVGXEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C2=CC(=CC=C2)Cl)CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC)CCO |
Origin of Product |
United States |
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